molecular formula C9H12N6O4 B1195721 2'-Azido-2'-deoxycytidine CAS No. 51034-68-5

2'-Azido-2'-deoxycytidine

Cat. No. B1195721
CAS RN: 51034-68-5
M. Wt: 268.23 g/mol
InChI Key: FEOYKPQEERVCAV-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of carbocyclic analogues of 2'-azido-2'-deoxycytidine has been achieved through an elaborate eight-step synthesis process from a cyclopentadiene derivative, showcasing the compound's complex synthetic pathway and its potential for modification in medicinal chemistry (Lin et al., 1988).

Molecular Structure Analysis

The molecular structure of 2'-Azido-2'-deoxycytidine and its analogues has been extensively studied. For instance, the crystal structure of 3'-azido-3'-deoxy-thymidine (AZT), closely related to 2'-Azido-2'-deoxycytidine, provides insights into the conformational preferences and interactions of azido nucleosides, highlighting the role of the azido group in molecular interactions and its impact on nucleoside behavior (Parthasarathy & Kim, 1988).

Chemical Reactions and Properties

2'-Azido-2'-deoxycytidine participates in various chemical reactions, including its role as a specific inhibitor of deoxyribonucleotide synthesis in cells, which underscores its biological activity and potential utility in research and therapeutic applications. This action primarily involves the inhibition of ribonucleotide reductase, affecting DNA synthesis and replication processes (Akerblom & Reichard, 1985).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2'-Azido-2'-deoxycytidine were not highlighted in the search, related compounds' analyses, such as azido nucleosides, have shown that these molecules' physical properties, including solubility, stability, and conformational dynamics, significantly influence their biological activity and interaction with biomolecules.

Chemical Properties Analysis

The chemical properties of 2'-Azido-2'-deoxycytidine, particularly its interactions with enzymes and DNA, have been a subject of research. The compound's ability to inhibit DNA replication in mammalian cells by acting on the ribonucleotide reductase enzyme highlights its potential for studying DNA synthesis and replication mechanisms. The unique azido group plays a crucial role in these biological effects, offering insights into the compound's reactivity and biological interactions (Skoog et al., 1977).

Scientific Research Applications

1. Antitumor and Antimicrobial Activity Research

  • Summary of Application: “2’-Azido-2’-deoxycytidine” is being studied for its potential antitumor and antimicrobial activity. It’s part of a series of ten pyrimidine nucleosides modified in the 2’ position with an azide or amine group .
  • Methods of Application: The cytotoxic effect of these compounds was determined on three cancer (CCRF-CEM, MCF7, HeLa) and one normal (HEK293) cell lines, while antibacterial activity was evaluated on five bacterial strains .

2. Antiviral Activity Research

  • Summary of Application: “2’-Azido-2’-deoxycytidine” derivatives are being synthesized and evaluated for their antiviral activity on a panel of RNA viruses, including SARS-CoV-2 .
  • Methods of Application: The synthesized compounds were tested against a panel of six RNA viruses, including SARS-CoV-2, enteroviruses, CHIKV, and HIV-1 .
  • Results or Outcomes: A number of compounds showed the ability to inhibit the reproduction of SARS-CoV-2 and CHIKV viruses in the micromolar range without noticeable cytotoxicity .

3. Click Chemistry Reagent

  • Summary of Application: “2’-Azido-2’-deoxycytidine” is used as a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
  • Methods of Application: The compound is mixed with molecules containing Alkyne groups in the presence of a copper catalyst. The reaction proceeds to form a stable triazole ring, which is a useful handle for further chemical modifications .
  • Results or Outcomes: This application does not yield specific results or outcomes, as it is a method used in the synthesis of more complex molecules. The efficiency of the reaction and the stability of the resulting triazole ring make “2’-Azido-2’-deoxycytidine” a valuable tool in bioconjugation, drug design, and materials science .

4. siRNA Technologies

  • Summary of Application: “2’-Azido-2’-deoxycytidine” is used in the synthesis of small interfering RNA (siRNA) molecules . siRNAs are a class of double-stranded RNA molecules that can silence the expression of specific genes, and are used in research and potentially for therapeutic purposes .
  • Methods of Application: The compound is incorporated into the siRNA molecule during its synthesis. The azide group can then be used for further modifications, such as the attachment of fluorescent labels or other reporter moieties .
  • Results or Outcomes: The use of “2’-Azido-2’-deoxycytidine” in siRNA synthesis allows for the creation of siRNA molecules with unique properties, expanding the possibilities for gene silencing experiments .

5. Metabolic Labeling of RNA

  • Summary of Application: “2’-Azido-2’-deoxycytidine” is used for metabolic labeling of RNA . This technique allows researchers to track the synthesis and degradation of RNA molecules in cells .
  • Methods of Application: The compound is added to the cell culture medium, where it is taken up by cells and incorporated into newly synthesized RNA molecules. The azide group can then be detected using a variety of methods .
  • Results or Outcomes: Metabolic labeling with “2’-Azido-2’-deoxycytidine” provides a powerful tool for studying RNA dynamics in living cells .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azido-2'-deoxycytidine

CAS RN

51034-68-5
Record name 2′-Azido-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51034-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Azidocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051034685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-azido-2'-deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
TS Lin, XH Zhang, ZH Wang… - Journal of medicinal …, 1988 - ACS Publications
… 4 The diphosphate analogues of 2'-azido-2'-deoxycytidine and 2/-amino-2,-deoxycytidine were also reported to be substrates for polynucleotide phosphorylase from Micrococcus luteus. …
Number of citations: 16 pubs.acs.org
J Hobbs, H Sternbach, M Sprinzl, F Eckstein - Biochemistry, 1973 - ACS Publications
… The crystalline 2'-azido-2'-deoxycytidine melts with decomposition and rapid evolution of gas at 215 ( „1 270 nm (e 9.3 X 103); … 2'-Azido-2'deoxycytidine is markedly more …
Number of citations: 118 pubs.acs.org
S HongKang, AK Sinhababu, MJ Cho - Nucleosides & nucleotides, 1998 - Taylor & Francis
… along with 2’-azido-2’-deoxyuridine and 2’-azido-2‘-deoxycytidine. …
Number of citations: 18 www.tandfonline.com
A Mieczkowski, P Wińska, M Kaczmarek… - Chemical Papers, 2018 - Springer
… The diphosphate of 2′-azido-2′-deoxycytidine (5) exhibits … 2′-Azido-2′-deoxyuridine (4) and 2′-azido-2′-deoxycytidine … While 2′-azido-2′-deoxycytidine (5) did not exhibit any …
Number of citations: 7 link.springer.com
BM Sjöberg, A Gräslund, F Eckstein - Journal of Biological Chemistry, 1983 - ASBMB
… We have found that a new transient radical appears in the suicidal reaction with 2’-azido-2’-deoxycytidine 5’-diphosphate. We have studied the characteristics of this new EPR signal …
Number of citations: 137 www.jbc.org
G Behravan, S Sen, U Rova, L Thelander… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… A transient free radical was observed by EPR spectroscopy in the mouse RR reaction with the suicidal inhibitor 2'-azido-2'-deoxycytidine 5'-diphosphate. The detailed hyperfine …
Number of citations: 15 www.sciencedirect.com
S HongKang, MJ Cho - Nucleosides & Nucleotides, 1998 - Taylor & Francis
… One of these diphosphate precursors, 2’-azido-2’-deoxycytidine (N,dCyd), inhibits DNA synthesis in several cell lines via reductase inhibition, after phosphorylated to N,dCDP by …
Number of citations: 0 www.tandfonline.com
K Fauster, M Hartl, T Santner, M Aigner… - ACS chemical …, 2012 - ACS Publications
… Here, we present the synthesis of the novel phosphodiester building blocks of 2′-azido-2′-deoxycytidine 7 and 2′-azido-2′-deoxyguanosine 17 and expand the site-specific …
Number of citations: 131 pubs.acs.org
JN Low, P Tollin, RA Howie… - … Section C: Crystal …, 1988 - scripts.iucr.org
… 2'-Azido-2'-deoxycytidine inhibits DNA rep-lication in mammalian cells (Skoog, Bjursell, Thelander, Hagerstrom, Hobbs & Eckstein, 1977) and is involved in the inhibition of the enzyme …
Number of citations: 3 scripts.iucr.org
R Eliasson, E Pontis, F Eckstein, P Reichard - Journal of Biological …, 1994 - ASBMB
… coli reductase with the 5'-triphosphates of 2'-chloro-2'-deoxycytidine, 2'-fluoro-2'-deoxycytidine, and 2'-azido-2'-deoxycytidine (N3CTP), which are mechanism-based inhibitors of class I …
Number of citations: 28 www.jbc.org

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